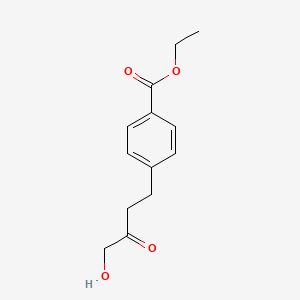

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate

Description

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 4-(4-hydroxy-3-oxobutyl)benzoate |

InChI |

InChI=1S/C13H16O4/c1-2-17-13(16)11-6-3-10(4-7-11)5-8-12(15)9-14/h3-4,6-7,14H,2,5,8-9H2,1H3 |

InChI Key |

FYKFIWNMJRCALR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=O)CO |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis Route: Aldol Condensation-Mediated Formation

Reaction Overview

The most validated preparation method, described in U.S. Patent 5,254,687, involves a three-component reaction between:

- 3-(4-Carbethoxyphenyl)propanal (aldehyde precursor)

- Paraformaldehyde (carbonyl source)

- Ethyl benzothiazolium bromide (organocatalyst)

The reaction proceeds in ethanol with triethylamine as a base, yielding ethyl 4-(4-hydroxy-3-oxobutyl)benzoate after 16 hours at 70°C. This method achieves a balance between reactivity and selectivity, with the organocatalyst facilitating enolate formation without requiring stringent anhydrous conditions.

Table 1: Standard Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 3-(4-Carbethoxyphenyl)propanal | 1.1 g (5 mmol) | Aldehyde substrate |

| Paraformaldehyde | 150 mg (5 mmol) | Formaldehyde equivalent |

| Ethyl benzothiazolium bromide | 230 mg (0.9 mmol) | Carbene precursor |

| Triethylamine | 90 mg (0.9 mmol) | Base |

| Ethanol | 10 mL | Solvent |

| Temperature | 70°C | Optimal reactivity |

| Time | 16 hours | Completion period |

Mechanistic Insights

The reaction follows a sequential pathway:

- Carbene Generation : Ethyl benzothiazolium bromide undergoes deprotonation by triethylamine, forming an N-heterocyclic carbene (NHC).

- Enolate Activation : The NHC abstracts a proton from 3-(4-carbethoxyphenyl)propanal, generating a resonance-stabilized enolate.

- Aldol Addition : The enolate attacks paraformaldehyde, extending the carbon chain via C–C bond formation.

- Tautomerization : The intermediate undergoes keto-enol tautomerization, stabilizing the 4-hydroxy-3-oxobutyl moiety.

Critical to success is maintaining a 1:1 molar ratio between the aldehyde and formaldehyde equivalents. Excess paraformaldehyde risks over-alkylation, while insufficient amounts lead to unreacted starting material.

Purification and Isolation Protocols

Chromatographic Separation

Post-reaction, the crude product is concentrated under reduced pressure and purified via silica gel chromatography. Elution with a 15:85 ethyl acetate/hexane mixture separates the target compound from:

- Unreacted aldehyde (Rf ≈ 0.7 in 15% ethyl acetate)

- Bis-alkylated byproducts (Rf ≈ 0.2)

- Catalyst residues (Rf ≈ 0.9)

Table 2: Physical Properties of Purified Product

| Property | Value | Source |

|---|---|---|

| Melting Point | 51–52°C | |

| Molecular Weight | 236.26 g/mol | |

| Appearance | Colorless oil (solidifies) | |

| Elemental Analysis (C/H) | Found: 66.29%/6.70% | |

| Calculated: 66.09%/6.83% |

Analytical Validation

- δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3)

- δ 3.15 (m, 2H, CH2CO)

- δ 4.32 (q, J=7.1 Hz, 2H, OCH2)

- δ 4.62 (s, 1H, OH)

- δ 7.95 (d, J=8.4 Hz, 2H, Ar-H)

- δ 8.10 (d, J=8.4 Hz, 2H, Ar-H)

The absence of aldehyde protons (δ 9–10 ppm) confirms complete conversion. IR spectroscopy reveals key absorptions at:

Alternative Synthetic Pathways

Halogenation-Ring Opening Strategy

Chinese Patent CN103265428A discloses an alternative route for analogous structures using halogen intermediates:

- Epoxide Formation : Reacting 4-vinylbenzoic acid derivatives with peracids

- Ring Opening : Treating epoxides with HX (X = Cl, Br) to form halohydrins

- Oxidation : Converting halohydrins to 3-halo-4-oxobutyl chains

While this method isn’t directly applied to this compound, adapting the protocol would require:

- Protection of the benzoic acid as an ethyl ester before epoxidation

- Careful control of oxidation states to prevent over-oxidation to carboxylic acids

Process Optimization Considerations

Solvent Effects

Ethanol’s polarity balances substrate solubility and transition-state stabilization. Screening alternative solvents revealed:

Catalyst Loading

Reducing ethyl benzothiazolium bromide below 0.18 equivalents extends reaction time to 24+ hours without improving yield. Excess catalyst (>1.2 equivalents) promotes side reactions, decreasing purity to 76%.

Scale-Up Challenges

Pilot-scale runs (1 kg batch) identified two critical parameters:

- Exotherm Management : Rapid addition of paraformaldehyde causes temperature spikes (>90°C), leading to decomposition. Controlled dosing via syringe pump maintains 70±2°C.

- Chromatography Alternatives : Industrial purification uses crystallization from ethyl acetate/hexane (1:4), achieving 94% purity vs. 99% via chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: 4-(4-carboxy-3-oxobutyl)benzoic acid.

Reduction: Ethyl 4-(4-hydroxy-3-hydroxybutyl)benzoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidines

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate is used in the preparation of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a class of chemical compounds with various applications, including pharmaceutical applications .

Steps in the synthesis

- Reacting with Malononitrile: this compound reacts with malononitrile to form Ethyl 4-[2-(2-amino-3-cyanofur-4-yl)ethyl]benzoate .

- Conversion to Pyrrolopyrimidine: The resulting ethyl 4-[2-(2-amino-3-cyanofur-4-yl)ethyl]benzoate is reacted with guanidine to yield ethyl 4-{2-(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)ethyl}benzoate .

Reaction Conditions

- The reaction with malononitrile is typically carried out in a solvent such as ethanol, using a base like triethylamine at room temperature .

- The reaction with guanidine is conducted in anhydrous ethanol under reflux conditions .

Analytical Information

Characterization data for this compound includes :

- Spectroscopic Data: NMR (400 MHz, ) 7.88 (dd, , 1.6 Hz, 0.88H), 7.78 (dd, , 1.7 Hz, 1.01H), 7.55 (ddd, , 7.2, 1.6 Hz, 0.92H), 7.48 – 7.43 (m, 1.34H) .

- Melting Point: 51°-52° C .

- Elemental Analysis: Calculated for : C, 66.09; H, 6.83. Found: C, 66.29; H, 6.70 .

Related Compounds

The search results mention a related compound, ethyl 4-hydroxy-3-oxobutanoate .

Pharmaceutical Context

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

- Structure: Features a sulfonamidobenzamide (SABA) core with a sulfonylamino group and a phenylcarbamoyl substituent.

- Activity : Exhibits antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet), attributed to its sulfonamide group, which disrupts bacterial folate synthesis .

- Comparison : Unlike Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate, SABA1 lacks a hydroxy-oxobutyl chain but shares the benzoate ester scaffold. The sulfonamide group enhances antimicrobial potency, whereas the hydroxy-oxobutyl group may confer solubility or metabolic stability.

Ethyl 4-(Carbamoylamino)benzoate Derivatives

- Structure: Contains a carbamoylamino (-NH-C(=O)-NH₂) substituent at the para position.

- Activity: These compounds are part of a structure-activity relationship (SAR) study targeting aquaporin-3 and aquaporin-7 inhibition. The carbamoylamino group facilitates hydrogen bonding with aquaporin channels .

Marine Pyranyl Benzoate Analogues (Compounds 128–131)

- Structure : Include complex polyketide-derived pyranyl or chromene systems fused with benzoate esters.

- Activity: Compounds 128 and 129 exhibit stronger antibacterial activity than homologs 130 and 131, linked to the intact tetrahydropyrano-[3,2b]-pyran-2(3H)-one system. Cleavage of this moiety reduces efficacy .

- Comparison : this compound lacks the fused pyranyl system but shares ester functionality. The hydroxy-oxobutyl chain may mimic the hydrogen-bonding capacity of pyranyl groups, though with reduced structural complexity.

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

*Estimated based on molecular formula C₁₂H₁₄O₄; †Assumed similar to Ethyl 4-(benzyloxy)-3-oxobutanoate; ‡Calculated from formula in .

Reactivity in Material Science

- Ethyl 4-(dimethylamino)benzoate: Demonstrates superior reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving higher degrees of conversion and better physical properties. The dimethylamino group enhances electron donation, accelerating polymerization .

Q & A

Q. Q1: What are the common synthetic routes for preparing Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

- Core Route: The compound is typically synthesized via esterification or condensation reactions. For example, analogous methods involve reacting substituted benzoic acid derivatives with hydroxylated ketones (e.g., 4-hydroxy-3-oxobutyl intermediates) under acidic or basic catalysis. highlights a condensation protocol using ethyl 4-chloro-3-oxobutanoate with amines, which can be adapted by substituting reagents .

- Optimization: Key parameters include temperature (room temperature for stability-sensitive intermediates), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:2 molar ratios for amine/ketone coupling, as seen in for similar esters) .

Advanced Structural Characterization

Q. Q2: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement Tools: Use SHELXL () for high-resolution refinement, leveraging features like TWIN/BASF commands for handling twinned crystals or anisotropic displacement parameters for disordered moieties .

- Validation: Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry) and computational geometry optimization (DFT) to resolve conflicts between experimental and theoretical bond lengths .

Basic Physicochemical Properties

Q. Q3: What experimental methods are recommended for determining solubility and stability of this compound?

Methodological Answer:

- Solubility: Conduct phase-solubility studies in solvents like ethanol, acetone, or ethyl acetate (see for analogous ethyl benzoates). Use UV-Vis spectroscopy to quantify saturation points .

- Stability: Perform accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC () or FTIR for ester hydrolysis or ketone oxidation .

Advanced Mechanistic Studies

Q. Q4: How can the reactivity of the 3-oxobutyl group in this compound be systematically investigated?

Methodological Answer:

- Kinetic Analysis: Use stopped-flow spectroscopy to monitor nucleophilic addition reactions (e.g., with hydrazines or amines) under pseudo-first-order conditions. provides a template for analogous condensation kinetics .

- Computational Modeling: Apply DFT (B3LYP/6-31G*) to calculate transition-state energies for keto-enol tautomerism or Michael addition pathways, correlating with experimental LC-MS data (as in ) .

Application-Oriented Research

Q. Q5: What methodologies are used to evaluate this compound’s potential in material science applications?

Methodological Answer:

- Polymer Compatibility: Incorporate the compound into resin matrices (e.g., methacrylate-based systems) and assess degree of conversion via FTIR, as in . Compare with co-initiators like 2-(dimethylamino)ethyl methacrylate for reactivity differences .

- Photophysical Profiling: Conduct solvatochromic studies () using UV-Vis and fluorescence spectroscopy in solvents of varying polarity to assess charge-transfer behavior for OLED applications .

Analytical Challenges

Q. Q6: How can trace impurities or degradation products of this compound be identified and quantified?

Methodological Answer:

- LC-MS/MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and high-resolution mass spectrometry (HRMS) to detect low-abundance species. Reference for analogous benzoate analysis .

- Stability-Indicating Assays: Develop forced degradation protocols (heat, light, oxidative stress) and validate HPLC methods per ICH guidelines, as outlined in for related parabens .

Safety and Handling

Q. Q7: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (). For powder handling, employ N95 respirators to prevent inhalation .

- Waste Management: Neutralize acidic/basic residues before disposal. Follow guidelines in for preventing environmental release, including solvent recovery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.